
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as TMQ, is a heterocyclic organic compound that belongs to the quinoline family. TMQ is a yellow crystalline powder that is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to metal ions through its quinoline moiety, forming a stable complex. The resulting complex can then be detected using fluorescence spectroscopy. This compound can also chelate metal ions, preventing them from participating in chemical reactions. In terms of its antioxidant and anti-inflammatory properties, this compound has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion detection and chelation properties, this compound has been shown to have antioxidant and anti-inflammatory effects. This compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its ability to selectively detect metal ions, making it a useful tool for studying metal ion biology. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and the fact that it may interfere with other chemical reactions in biological systems.
Orientations Futures
There are several potential future directions for research involving 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of this compound-based sensors for the detection of metal ions in biological samples. Additionally, this compound may have potential as a therapeutic agent for diseases involving metal ion dysregulation, such as Alzheimer's disease. Finally, further investigation into the antioxidant and anti-inflammatory properties of this compound may lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with formaldehyde and pyrrolidine. The resulting intermediate is then reacted with quinoline in the presence of a catalyst to produce this compound. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is widely used in scientific research due to its unique chemical properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound can also be used as a chelating agent to remove metal ions from solutions. Additionally, this compound has been investigated for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
2,6,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-6-4-5-7-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBWZLGSSKQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

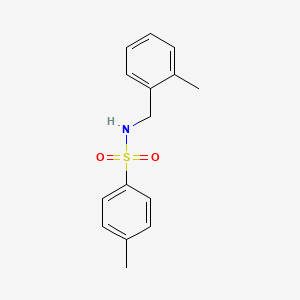

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
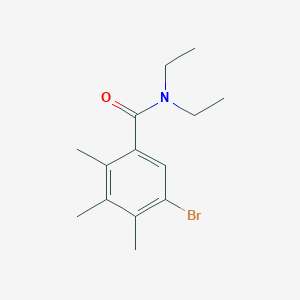
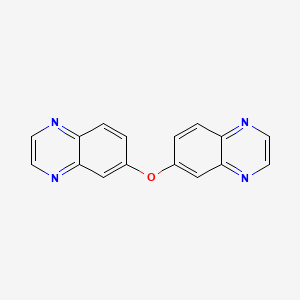
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
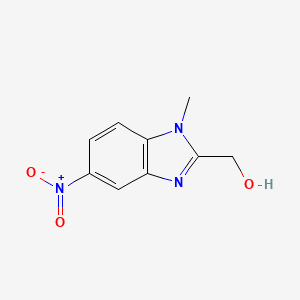
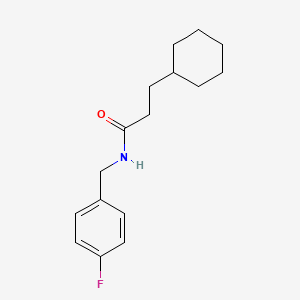

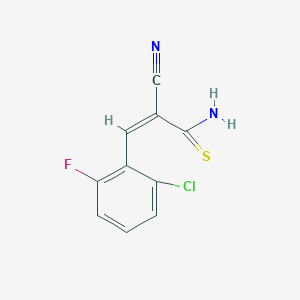
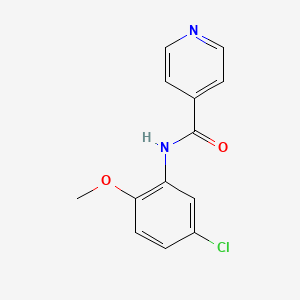
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
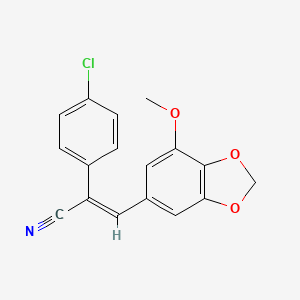
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)